Superior LDL-C Reduction vs. Placebo and Comparative Efficacy Against Other CETP Inhibitors
Obicetrapib demonstrates a robust and consistent reduction in LDL-C across multiple trials. In the Phase 3 BROADWAY trial, obicetrapib 10 mg reduced LDL-C by 29.9% from baseline compared to a 2.7% increase with placebo, yielding a placebo-adjusted difference of -32.6 percentage points [1]. In a separate Phase 3 trial in patients with heterozygous familial hypercholesterolemia (BROOKLYN), obicetrapib 10 mg reduced LDL-C by 36.3% at day 84 and 41.5% at day 365 compared to placebo [2]. While direct head-to-head trials are absent, a network meta-analysis comparing obicetrapib and anacetrapib suggests a potential trend toward superior LDL-C reduction with obicetrapib, though differences were not statistically significant in that analysis [3]. Notably, unlike dalcetrapib which shows a minimal effect on LDL-C [4], obicetrapib provides a substantial and clinically meaningful reduction.
| Evidence Dimension | Percent change in LDL-C from baseline |
|---|---|
| Target Compound Data | Obicetrapib 10 mg: -29.9% at Day 84 (BROADWAY) [1]; -36.3% at Day 84 and -41.5% at Day 365 (BROOKLYN) [2] |
| Comparator Or Baseline | Placebo: +2.7% (BROADWAY) [1]; Dalcetrapib: 'minimal effect' on LDL-C [4] |
| Quantified Difference | Obicetrapib vs. Placebo: -32.6 percentage points [1]; Obicetrapib provides significant LDL-C reduction whereas dalcetrapib does not [4] |
| Conditions | Phase 3 RCTs: BROADWAY (n=2,530) [1]; BROOKLYN (n=354) in HeFH patients on maximally tolerated lipid-lowering therapy [2] |
Why This Matters
The magnitude of LDL-C reduction is a primary determinant of cardiovascular risk reduction; obicetrapib's efficacy is comparable to or exceeds that of other CETP inhibitors and provides a significant benefit over dalcetrapib.
- [1] Nicholls SJ, et al. Safety and Efficacy of Obicetrapib in Patients at High Cardiovascular Risk. N Engl J Med. 2025 May 7. Epub ahead of print. View Source
- [2] NewAmsterdam Pharma. Phase III BROOKLYN Trial Evaluating Obicetrapib in Patients with Heterozygous Familial Hypercholesterolemia Meets Primary Endpoint. Applied Clinical Trials. 2024 July 29. View Source
- [3] Jaber AR, et al. SAT-259 Comparative Efficacy of Anacetrapib and Obicetrapib: A Network Meta-Analysis of CETP Inhibitors. J Endocr Soc. 2025;9(Suppl 1):bvaf149.814. View Source
- [4] Schwartz GG, et al. Effects of dalcetrapib in patients with a recent acute coronary syndrome. N Engl J Med. 2012;367(22):2089-99. View Source
